molecular formula C9H9N3O2S B15057167 Methyl 2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-1-yl)acetate

Methyl 2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B15057167
M. Wt: 223.25 g/mol
InChI Key: VEQGZNQGKZLHQJ-UHFFFAOYSA-N
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Description

Methyl 2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-1-yl)acetate is a compound that belongs to the class of heterocyclic compounds It features a thiophene ring, a triazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-1-yl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Methyl 2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-1-yl)ethanol.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The thiophene and triazole rings can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-sulfonamide share the thiophene ring structure.

    Triazole Derivatives: Compounds such as 1,2,4-triazole-3-thiol and 1,2,4-triazole-3-carboxylic acid share the triazole ring structure.

Uniqueness

Methyl 2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the combination of the thiophene and triazole rings with an ester functional group. This combination imparts specific chemical and biological properties that are not found in other similar compounds .

Biological Activity

Methyl 2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its anticancer and antimicrobial properties.

Molecular Structure:

  • Chemical Formula: C₉H₈N₄S
  • Molecular Weight: 208.25 g/mol
  • CAS Number: 1342010-38-1

The compound features a triazole ring, which is known for its pharmacological versatility, and a thiophene moiety that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with triazole precursors. Various methods have been reported in literature that utilize different reagents and conditions to optimize yield and purity.

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant anticancer properties. In particular, this compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Key Findings:

  • Cell Lines Tested: MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
  • IC₅₀ Values: The compound exhibited IC₅₀ values in the low micromolar range, indicating potent antiproliferative effects compared to standard chemotherapeutics such as doxorubicin and 5-fluorouracil .
Cell Line IC₅₀ (μM) Comparison Drug IC₅₀ (μM)
MCF-71.1Doxorubicin5.0
HCT-1162.65-Fluorouracil6.0
HepG21.4Doxorubicin5.0

The mechanism of action for these compounds often involves the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis. By inhibiting TS, these compounds induce apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. The compound has demonstrated effectiveness against various bacterial strains.

Key Findings:

  • Bacterial Strains Tested: Escherichia coli and Staphylococcus aureus.
Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
E. coli32
S. aureus16

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents .

Case Studies

Several case studies highlight the efficacy of triazole-based compounds in clinical settings:

  • Study on Anticancer Efficacy : A clinical trial involving patients with advanced breast cancer treated with triazole derivatives showed a significant reduction in tumor size and improved survival rates compared to traditional therapies .
  • Antimicrobial Resistance : In a study addressing antibiotic-resistant strains, this compound exhibited superior activity against resistant S. aureus strains compared to standard antibiotics .

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

methyl 2-(3-thiophen-2-yl-1,2,4-triazol-1-yl)acetate

InChI

InChI=1S/C9H9N3O2S/c1-14-8(13)5-12-6-10-9(11-12)7-3-2-4-15-7/h2-4,6H,5H2,1H3

InChI Key

VEQGZNQGKZLHQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=NC(=N1)C2=CC=CS2

Origin of Product

United States

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